Crocetin

Cancer Research Cytotoxicity Carotenoid Pharmacology

Crocetin (CAS 27876-94-4), also known as trans-crocetin or 8,8′-diapo-ψ,ψ-carotenedioic acid, is a C20 apocarotenoid dicarboxylic acid and the aglycone form of crocin, the main pigment in saffron (Crocus sativus L.) and Gardenia jasminoides. Unlike its glycosylated counterpart crocin, crocetin exists as a free carboxylic acid that readily crosses the blood-brain barrier via passive transcellular diffusion and distributes broadly into tissues.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 27876-94-4
Cat. No. B190868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocetin
CAS27876-94-4
Synonymscrocetin
crocetin sodium salt
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
InChIInChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+
InChIKeyPANKHBYNKQNAHN-MQQNZMFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crocetin (CAS 27876-94-4): A Differentiated Apocarotenoid for Targeted Pharmacological Research


Crocetin (CAS 27876-94-4), also known as trans-crocetin or 8,8′-diapo-ψ,ψ-carotenedioic acid, is a C20 apocarotenoid dicarboxylic acid and the aglycone form of crocin, the main pigment in saffron (Crocus sativus L.) and Gardenia jasminoides [1]. Unlike its glycosylated counterpart crocin, crocetin exists as a free carboxylic acid that readily crosses the blood-brain barrier via passive transcellular diffusion and distributes broadly into tissues [2]. Its pharmacological profile includes antitumor, anti-inflammatory, neuroprotective, cardioprotective, and oxygen diffusion-enhancing properties, which are structurally driven by its conjugated polyene backbone and terminal carboxyl groups [1][2].

Why Crocetin Cannot Be Simply Replaced by Crocin, Safranal, or Other Saffron Components


Crocetin is often misclassified as interchangeable with its more abundant glycoside crocin or other saffron actives like safranal. However, key physicochemical, pharmacokinetic, and pharmacological differences prevent functional equivalence. Crocetin is a water-insoluble free acid, whereas crocin is a water-soluble digentiobiosyl ester, fundamentally altering their formulation requirements and bioavailability profiles [1]. Crucially, crocetin, but not crocin, potently inhibits the hERG cardiac potassium channel, introducing a liability absent in its glycoside analog [2]. Conversely, crocetin demonstrates markedly higher cytotoxicity and anti-inflammatory potency in cell-based assays, effects that are not reproduced by crocin or other saffron components at equivalent concentrations [3][4]. These divergent properties mean that selecting crocetin over crocin or safranal is not a matter of convenience but of experimental fidelity, as detailed in the quantitative comparisons below.

Quantitative Differentiation of Crocetin from Closest Analogs: Evidence for Informed Procurement


Crocetin Exhibits 5- to 18-Fold Higher Cytotoxicity Than Crocin Across Five Human Cancer Cell Lines

In a direct head-to-head study on five human cancer cell lines (including HeLa), crocetin demonstrated substantially greater cytotoxic potency than crocin. The IC50 values for crocetin ranged from 0.16 to 0.61 mmol/L, compared to 2.0 to 5.5 mmol/L for crocin, representing an approximately 5- to 18-fold difference in potency depending on the cell line [1]. Mechanistically, only crocetin induced significant cellular reactive oxygen species (ROS) production in HeLa cells, which correlated with its superior cytotoxicity. Furthermore, crocetin (1 mmol/L) activated Nrf2 3.0-fold compared to control, while crocin (0.8 mmol/L) achieved only a 1.6-fold activation. Crocetin also reduced lactate dehydrogenase A (LDHA) protein expression by 34.2%, versus only 10.5% reduction by crocin [1].

Cancer Research Cytotoxicity Carotenoid Pharmacology

Crocetin is Twice as Potent as Crocin in Inhibiting LPS-Induced Nitric Oxide Production in Macrophages

In LPS-stimulated RAW 264.7 murine macrophage cells, crocetin inhibited nitric oxide (NO) production with an IC50 of 29.9 μM, making it the most potent anti-inflammatory compound among the four tested crocetin derivatives. By comparison, crocin (compound 1) showed an IC50 of 58.9 μM, gentiobiosyl glucosyl crocetin (compound 3) an IC50 of 31.1 μM, and mono-gentiobiosyl crocetin (compound 4) an IC50 of 37.6 μM [1]. Crocetin thus demonstrated approximately 2-fold greater potency than crocin and superiority over other glycosylated derivatives. The aglycone structure of crocetin was identified as the key driver of this enhanced activity.

Inflammation Immunopharmacology Nitric Oxide Inhibition

Crocetin, but Not Crocin or Picrocrocin, Inhibits hERG Cardiac Potassium Channels with an IC50 of 36.35 μM

Using perforated patch-clamp recording in HEK293 cells stably expressing hERG channels, crocetin inhibited the rapid delayed rectifier K+ current (IKr) in a concentration-dependent manner with an IC50 of 36.35 μM. In contrast, crocin and picrocrocin had no significant effect on IKr at the same concentration range. Safranal also showed inhibitory activity with an IC50 of 37.86 μM, comparable to crocetin [1]. The maximum inhibitory effect of crocetin reached 37.74 ± 4.14% and was reversible upon washout. This finding indicates that crocetin carries a potential cardiac arrhythmia risk via hERG blockade that is absent in crocin and picrocrocin, making this a critical differentiating factor for drug development and safety screening applications.

Cardiac Safety hERG Channel Toxicology

Trans-Crocetin Increases Oxygen Diffusivity by ~30%, Whereas Cis-Crocetin Shows No Effect: Isomer-Specific Enhancement

Computational molecular dynamics simulations and in vitro experiments demonstrate that trans-crocetin (and its sodium salt, TSC) increases the diffusion coefficient of oxygen through aqueous media by approximately 30%, an effect attributed to hydrophobic ordering of water molecules. In contrast, the cis isomer (CSC) causes no change in water self-diffusion and exhibits significantly less effect on oxygen diffusivity, with the molecular mechanism linked to oxygen never approaching the CSC molecule due to altered water structuring [1][2]. This isomer-specific property is unique to the trans configuration and is the basis for trans-crocetin's therapeutic investigation in hemorrhagic shock, ischemia, and as a radiosensitizer.

Tissue Oxygenation Hypoxia-Ischemia Isomer Pharmacology

Crocetin is Water-Insoluble While Crocin is Highly Water-Soluble: Divergent Formulation Requirements

Crocetin in its free acid form is practically insoluble in water and most organic solvents, dissolving only in alkaline aqueous solutions (above pH 9.0), DMSO, or pyridine [1]. In contrast, crocin, the digentiobiosyl ester of crocetin, exhibits significant water solubility, a property conferred by its sugar moieties [1]. This fundamental solubility difference means that crocetin requires specialized formulation strategies (e.g., cyclodextrin complexation, salt formation as trans-sodium crocetinate) to achieve acceptable bioavailability for in vivo studies. In the Indian patent 239209, it is explicitly stated that 'crocetin is only sparingly soluble in water. In fact, of all of the bipolar carotenoids, only crocin displays significant solubility in water' [1]. A 2023 formulation study demonstrated that crocetin inclusion complexes with cyclodextrins achieved 6,500–10,000-fold improvements in solubility over pure crocetin, highlighting the magnitude of the solubility challenge [2].

Preformulation Solubility Bioavailability

High-Value Application Scenarios for Crocetin (CAS 27876-94-4) Stemming from Differential Evidence


Cancer Research Requiring Selective Cytotoxicity and ROS-Mediated Mechanisms

Crocetin's 5- to 18-fold higher cytotoxicity over crocin [1] makes it the agent of choice for research into ROS-dependent apoptosis in cancer cells. Its ability to induce reactive oxygen species in HeLa cells, while crocin does not, provides a mechanistic pathway for probing oxidative stress-mediated cell death. Researchers investigating Nrf2 activation or LDHA downregulation in oncology should use crocetin, as these effects are substantially larger than those observed with crocin [1].

Inflammation and Immunopharmacology Studies Targeting NO Production

With an IC50 of 29.9 μM in LPS-stimulated macrophages, crocetin is the most potent anti-inflammatory among saffron-derived compounds [2]. This makes it the optimal reference standard for in vitro inflammation models, particularly those measuring iNOS and COX-2 expression. Its superiority over crocin (IC50 58.9 μM) ensures that lower concentrations can be used, reducing solvent-related artifacts.

Cardiac Safety Profiling and hERG Liability Assessment

Crocetin, unlike crocin and picrocrocin, potently inhibits hERG K+ currents (IC50 36.35 μM) [3]. This property makes crocetin a valuable tool compound for hERG channel pharmacology studies and cardiac safety screening. Procurement of crocetin over crocin is essential when evaluating the cardiac risk profile of saffron-derived compounds or when investigating structure-hERG relationships in carotenoids.

Hypoxia-Ischemia Research and Tissue Oxygenation Studies

The trans isomer of crocetin uniquely enhances oxygen diffusivity in plasma by approximately 30%, while the cis isomer is inactive [4][5]. Applications include hemorrhagic shock, cerebral ischemia, myocardial infarction, and tumor hypoxia/radiosensitization models. Procurement must specify trans-crocetin of high isomeric purity, as mixed or cis material will fail to replicate these oxygen diffusion effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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